2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride
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Overview
Description
The compound seems to be a derivative of 4-Methyl-4H-1,2,4-triazole . Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring. They are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, triazoles are generally synthesized through the reaction of azides and alkynes, a process known as Huisgen cycloaddition . Another common method involves the reaction of thiosemicarbazides with α,β-unsaturated carbonyl compounds .
Chemical Reactions Analysis
Triazoles can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo nucleophilic substitution reactions .
Scientific Research Applications
Synthesis and Biological Activity
Microwave-Assisted Synthesis and Antifungal Activities : A study by Haggam (2021) explored the microwave-assisted synthesis of derivatives of this compound, focusing on their antifungal activities. The novel derivatives exhibited significant results against various microorganisms, comparing favorably with standard drugs (Haggam, 2021).
Antimicrobial Activities of Derivatives : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from various primary amines. These compounds were tested for their antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Synthesis and Investigation of Antimicrobial Activities : In another study, Demirbaş et al. (2009) synthesized new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives. The antimicrobial activity study revealed good activity against a variety of microorganisms (Demirbaş et al., 2009).
Chemical Synthesis and Characterization
Synthesis of Novel Heterocyclic Compounds : Demirbaş et al. (2010) also worked on synthesizing new biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties. They were able to show good antimicrobial activities in their compounds compared with ampicillin (Demirbaş et al., 2010).
Synthesis of Compounds with Lipase and α-Glucosidase Inhibition : Bekircan et al. (2015) synthesized compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigated their lipase and α-glucosidase inhibition. Some compounds showed significant anti-lipase and anti-α-glucosidase activity (Bekircan, Ülker, & Menteşe, 2015).
Structural Studies of Triazole Derivatives : Structural and spectroscopic studies of various triazole derivatives were conducted by Şahin et al. (2014), offering insights into the molecular structures and interactions (Şahin et al., 2014).
Biological and Pharmacological Studies
Antileishmanial Activity and Theoretical Calculations : Süleymanoğlu et al. (2017) conducted a theoretical study using Density Functional Theory (DFT) on 4-amino-1,2,4-triazole derivatives and tested them for antileishmanial activity. One derivative showed remarkable activity against Leishmania infantum promastigots (Süleymanoğlu et al., 2017).
Synthesis and Pharmacological Study of Thiazolidinones and Mannich Bases : Dave et al. (2007) synthesized and evaluated the antimicrobial and antitubercular activities of thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole (Dave et al., 2007).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride, are readily capable of binding in the biological system with a variety of enzymes and receptors . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to various biochemical reactions, influencing the function of enzymes, proteins, and other biomolecules .
Cellular Effects
Triazole derivatives have been shown to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazoles can interact with biological receptors through hydrogen-bonding and dipole interactions . These interactions can lead to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Triazole compounds are known for their stability
Metabolic Pathways
Triazole compounds are extensively observed in nature and metabolic systems
Properties
IUPAC Name |
2-amino-2-(4-methyl-1,2,4-triazol-3-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.2ClH/c1-9-3-7-8-5(9)4(6)2-10;;/h3-4,10H,2,6H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGASLTKIUHBZHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C(CO)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989671-86-4 |
Source
|
Record name | 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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